molecular formula C12H7F3N4O2 B8167856 6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid

6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B8167856
M. Wt: 296.20 g/mol
InChI Key: YHFNJCYVBJZJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at positions 6 and 8 with a pyrazole ring and a trifluoromethyl group, respectively. This scaffold is structurally related to bioactive molecules targeting kinases, antimicrobial agents, and central nervous system modulators .

Properties

IUPAC Name

6-(1H-pyrazol-4-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2/c13-12(14,15)8-1-6(7-2-16-17-3-7)4-19-5-9(11(20)21)18-10(8)19/h1-5H,(H,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFNJCYVBJZJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C3=CNN=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a notable member of the imidazo-pyridine family, characterized by its unique structural features and promising biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

  • Molecular Formula: C12H7F3N4O
  • Molecular Weight: 296.21 g/mol
  • CAS Number: Not specified in the sources but can be referenced from chemical databases.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 12Bacillus pumilis7.69 µmol/ml
Compound 3Enterobacter cloacae22.76 µmol/ml
Compound 4Streptococcus faecalis3.67 µmol/ml

These findings suggest that the presence of the pyrazole and trifluoromethyl groups enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

  • Case Study: A study on a related compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Activity

Compounds within this class have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

  • Research Findings: A recent study reported that derivatives showed higher COX-2 selectivity compared to standard anti-inflammatory drugs like celecoxib, indicating their potential as safer alternatives with fewer side effects .

The biological activities of 6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition: The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Enzyme Inhibition: Its structure allows for effective binding to COX enzymes, leading to reduced inflammation.
  • Antimicrobial Action: The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and bacterial cell disruption.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H7F3N4O2C_{12}H_7F_3N_4O_2 and a molecular weight of approximately 296.21 g/mol. Its structure features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with biological systems due to the presence of nitrogen atoms in the heterocyclic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent antitumor properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with DNA synthesis and induction of apoptosis. Studies have demonstrated that compounds with similar structures can target specific kinases involved in cancer progression, suggesting a potential application in targeted cancer therapies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating its potential as an antimicrobial agent. The presence of the pyrazole moiety may contribute to this activity by disrupting bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Modifications to the imidazo[1,2-a]pyridine ring or the introduction of various substituents can significantly alter biological activity. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer cell lines
Alteration of carboxylic acid groupEnhanced solubility and bioavailability

Case Studies

Case Study 1: Anticancer Activity
A study conducted on synthesized derivatives of imidazo[1,2-a]pyridine revealed that those incorporating the pyrazole group exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the trifluoromethyl group significantly affected antimicrobial potency, with certain derivatives demonstrating MIC values lower than established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Substituent Variations at Position 6

  • 6-(Pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 11) : Replacing the pyrazole with pyridin-2-yl reduces steric bulk but maintains aromatic π-π interactions. This analog is a precursor for amide derivatives (e.g., compounds 12–28) with improved solubility in polar solvents .
  • However, bromine’s larger atomic radius may reduce metabolic stability compared to pyrazole .
  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Chlorine substitution offers similar electronic effects to bromine but with reduced molecular weight (MW: 196.6 vs.

Substituent Variations at Position 8

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate : Chlorine at position 8 increases hydrophobicity (logP ~1.5) compared to the pyrazole-substituted target compound. This derivative shows enhanced blood-brain barrier penetration in preclinical models .
  • 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid : Bromine’s electronegativity and bulk may improve binding to hydrophobic enzyme pockets but could limit solubility (aqueous solubility <0.1 mg/mL) .
  • 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: The cyano group at position 8 introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation. Ethyl esterification improves cell membrane permeability .

Core Modifications

  • Imidazo[1,2-a]pyridine-2-carboxylic acid (Core Scaffold) : The unsubstituted core has lower molecular complexity (MW: 173.2) and serves as a building block for diverse derivatives. Its moderate logP (~1.2) balances solubility and permeability .
  • Imidazo[1,2-b]pyridazine-2-carboxylic acid : Replacing pyridine with pyridazine alters electronic distribution, reducing aromaticity and increasing dipole moments, which may affect target selectivity .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Properties References
Target Compound 6-(Pyrazol-4-yl), 8-CF3 297.2 High derivatization potential
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br 241.0 Enhanced halogen bonding
8-Chloro-6-CF3 analog (hydrate) 8-Cl, 6-CF3 282.6 Improved CNS penetration
8-Cyanoethyl ester 8-CN, ethyl ester 258.2 High metabolic stability
Core scaffold (unsubstituted) None 173.2 Versatile synthetic intermediate

Pharmacological and Physicochemical Insights

  • Lipophilicity : The trifluoromethyl group increases logP (~2.1), enhancing membrane permeability but requiring formulation adjustments for aqueous solubility.
  • Bioactivity : Pyrazole’s hydrogen-bonding capacity improves target engagement in kinase assays compared to chloro or bromo analogs .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to methyl or cyano derivatives .

Preparation Methods

Molecular Iodine-Catalyzed Cyclization

A green protocol employs molecular iodine (20 mol%) in water under ultrasonication (30 min, room temperature). For example:

  • Reactants : 2-Amino-5-(trifluoromethyl)pyridine (1.0 mmol), α-bromoacetophenone (1.0 mmol)

  • Conditions : H₂O, O₂ atmosphere, 130°C, 18 h

  • Outcome : 8-Trifluoromethyl-imidazo[1,2-a]pyridine (86% yield).

This method avoids toxic solvents and leverages iodine’s dual role as a Lewis acid and oxidant.

Functionalization at Position 6

Introducing the pyrazol-4-yl group at position 6 requires halogenation followed by cross-coupling.

Bromination at Position 6

Bromine is introduced via electrophilic substitution using N-bromosuccinimide (NBS):

  • Substrate : 8-Trifluoromethyl-imidazo[1,2-a]pyridine

  • Reagents : NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 4 h

  • Outcome : 6-Bromo-8-trifluoromethyl-imidazo[1,2-a]pyridine (92% purity).

Suzuki-Miyaura Coupling

The bromo intermediate undergoes cross-coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DME/H₂O (4:1), 80°C, 12 h

  • Yield : 78–85%.

Carboxylic Acid Formation at Position 2

The ester-to-acid conversion is achieved via hydrolysis:

Alkaline Hydrolysis

  • Substrate : Ethyl 6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylate

  • Conditions : 2 M NaOH, EtOH/H₂O (1:1), reflux, 6 h

  • Yield : 95%.

Integrated Synthetic Routes

Sequential Halogenation-Coupling-Hydrolysis

StepReactionReagents/ConditionsYield
1Core formationI₂, H₂O, ultrasonication86%
2BrominationNBS, AIBN, CCl₄92%
3Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O83%
4Ester hydrolysisNaOH, EtOH/H₂O95%

One-Pot CDC Strategy

Cross-dehydrogenative coupling (CDC) offers a streamlined alternative:

  • Reactants :

    • N-Amino-2-iminopyridine (1.0 mmol)

    • 1H-Pyrazole-4-boronic acid (1.2 mmol)

    • Trifluoromethylated β-diketone (1.0 mmol)

  • Catalyst : CuI (10 mol%)

  • Oxidant : O₂ (1 atm)

  • Solvent : EtOH, 130°C, 18 h

  • Yield : 72%.

Analytical and Computational Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 8.50 (d, J = 7.2 Hz, 1H), 8.30 (s, 1H), 7.95 (d, J = 7.2 Hz, 1H), 3.90 (s, 3H, COOH).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₈F₃N₄O₂: 297.0596; found: 297.0599.

DFT Studies

Density functional theory (B3LYP/6-311G++(d,p)) calculations confirm the HOMO-LUMO gap (4.8 eV), indicating stability.

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 5 and 7 necessitates directing groups (e.g., -CF₃).

  • Trifluoromethyl Stability : Harsh conditions may cleave the C-CF₃ bond; mild oxidants (e.g., O₂) are preferred.

  • Purification : Silica gel chromatography (EtOAc/hexane) resolves polar byproducts.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Catalyst Loading5 mol% Pd0.5 mol% Pd
Reaction Volume10 mL100 L
Cycle Time18 h6 h
Overall Yield68%82%

Process intensification via flow chemistry reduces reaction time by 70% .

Q & A

Q. How can researchers troubleshoot failed cross-coupling reactions involving the pyrazole ring?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2, PdCl2(dppf), or NiCl2(dme) with ligands like SPhos .
  • Oxygen Sensitivity : Use Schlenk techniques to exclude moisture/O2 in reactions with trifluoromethyl groups .

Q. What steps ensure reproducibility in synthesizing imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

  • Methodological Answer :
  • Detailed Protocols : Document exact equivalents, solvent grades, and heating rates (e.g., microwave vs. oil bath) .
  • Batch Consistency : Characterize multiple batches via HPLC purity (>98%) and XRD for crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.